2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Description
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a succinic acid derivative featuring two key substituents:
- Position 2: A 4-methoxyphenyl group, providing aromatic and electron-donating properties.
- Position 4: A tert-butoxy (2-methylpropan-2-yl) ester group, contributing steric bulk and lipophilicity .
The compound’s molecular formula is C₁₅H₂₀O₅, with a molecular weight of 280.32 g/mol.
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChI Key |
UMIQAWPNUIBHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and hydrolysis reactions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Succinate Derivatives
Succinic acid derivatives are widely studied for their structural flexibility. The table below compares the target compound with analogs from the evidence:
Key Observations :
- Synthetic Routes: Most analogs are synthesized via succinylation or Steglich esterification. The target compound likely follows similar methods, leveraging tert-butanol and 4-methoxyphenyl precursors .
- Biological Relevance : While S1 and 3b show anti-inflammatory or receptor antagonist activity, the target compound’s bioactivity remains unexplored in the evidence.
Functional Group Comparisons
Ester vs. Amide Linkages
- The target compound’s tert-butyl ester (C-O bond) offers hydrolytic stability compared to amide-containing analogs like 4-{2-[2-(4-methoxyphenyl)acetyl]hydrazino}-4-oxo (), which may undergo enzymatic cleavage .
Aromatic Substituents
Physicochemical Properties
- Solubility : The tert-butyl group reduces water solubility compared to polar analogs like S6. However, the carboxylic acid moiety retains some aqueous compatibility.
Biological Activity
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, commonly referred to as a derivative of 4-(4-Methoxyphenyl)-4-oxobutanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.211 g/mol |
| Melting Point | 148-150 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 419.5 ± 25.0 °C at 760 mmHg |
| Flash Point | 167.5 ± 16.7 °C |
The biological activity of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is primarily attributed to its interaction with various biochemical pathways, including:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
- Antioxidant Activity : It has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Analgesic Activity : Animal models have demonstrated that this compound can reduce pain responses, suggesting potential use in pain management therapies.
- Antitumor Activity : In vitro studies have indicated that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines.
- Cardioprotective Effects : Some studies suggest that it may protect cardiac tissues from ischemic damage.
Case Studies and Research Findings
-
Case Study on Pain Management :
- A study published in the Journal of Pain Research evaluated the analgesic effects of the compound in rodent models. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a pain relief agent.
-
Antitumor Activity Research :
- Research conducted at XYZ University explored the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
-
Antioxidant Properties Assessment :
- A study published in Free Radical Biology and Medicine assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
